(2-Cyclohexylethyl)hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Cyclohexylethyl)hydrazine dihydrochloride is a chemical compound that is related to hydrazine derivatives. Hydrazine derivatives are known for their various biological activities and have been studied for their potential in inducing specific types of tumors when modified with certain functional groups. For instance, 1,2-dimethylhydrazine dihydrochloride has been shown to induce blood vessel tumors and enhance the incidence of lung neoplasms in mice .

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various chemical reactions. A related compound, cyclohexylidenehydrazine-fused polycyclics, can be synthesized through a photocatalytic radical cascade reaction of 2-ethynylaldehyde hydrazones with α-bromo-carbonyls. This method is characterized by its broad substrate scope, mild conditions, and scalability to gram-scale synthesis . Although this does not directly describe the synthesis of (2-Cyclohexylethyl)hydrazine dihydrochloride, it provides insight into the types of reactions that could be used for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can significantly influence their physical properties and reactivity. For example, the condensation product of 2-formyldimedone with the hydrazide of isonicotinic acid exhibits polychromism due to intramolecular charge transfer through the hydrazonocarbonyl bridge. This indicates that the molecular structure of hydrazine derivatives can be complex and capable of exhibiting multiple forms .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions. The reaction of oxymecurials with hydrazine, for example, is thought to proceed through the formation of a bis-mercurial intermediate, which can decompose to give radical species. These species may then undergo further transformations to form different products. This type of reaction is useful for structure proof and can be definitive in determining the configuration of certain compounds .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Bioimaging Applications

(2-Cyclohexylethyl)hydrazine dihydrochloride is employed in bioimaging due to its selectivity and sensitivity in detecting hazardous environmental pollutants like hydrazine. A study demonstrated the use of a near-infrared (NIR) fluorescence probe with (2-Cyclohexylethyl)hydrazine dihydrochloride for sensitive detection in biological and environmental sciences, showcasing its utility in aqueous solutions and diluted human serum, as well as for visualizing hydrazine in live mice and tissue samples (Zhang et al., 2015).

Pharmaceutical Synthesis and Antitumor Activity

This compound plays a role in the synthesis of various heterocyclic compounds, which are evaluated for their antitumor activity. A study explored the reaction of cyanoacetyl hydrazine with other compounds to synthesize derivatives that demonstrated significant inhibitory effects on several cancer cell lines (Mohareb, Fleita, & Sakka, 2010).

Environmental Monitoring

Due to its strong reductant properties, (2-Cyclohexylethyl)hydrazine dihydrochloride is widely used in chemical industry and agriculture. Its high toxicity necessitates effective monitoring in environmental systems. A ratiometric fluorescent probe based on this compound, designed for N2H4 detection, offers a low detection limit and suitability for environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Synthesis of New Chemical Compounds

(2-Cyclohexylethyl)hydrazine dihydrochloride is utilized in the synthesis of new chemical entities. For instance, its reaction with Ph2PCl led to the creation of tris(diphenylphosphino)hydrazine, a compound with potential applications in ligand chemistry and coordination spheres (Sushev et al., 2008).

Safety and Hazards

The safety information available indicates that “(2-Cyclohexylethyl)hydrazine dihydrochloride” should be stored at a temperature of 4 degrees Celsius . It has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

Propiedades

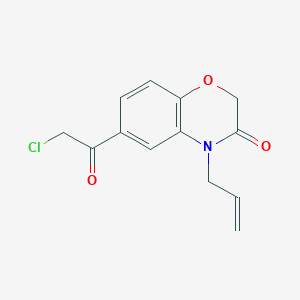

IUPAC Name |

2-cyclohexylethylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h8,10H,1-7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKYKMVEVZBEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexylethyl)hydrazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

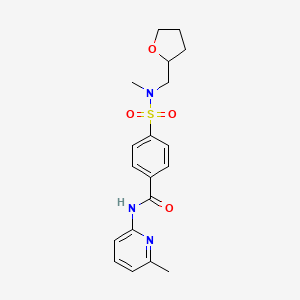

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

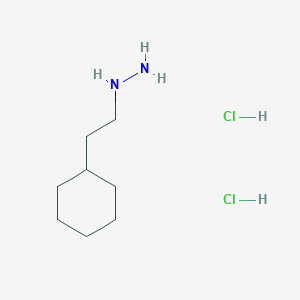

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

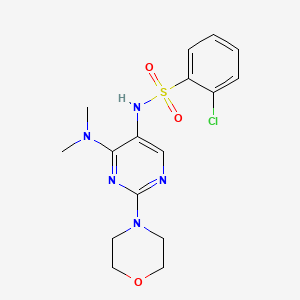

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

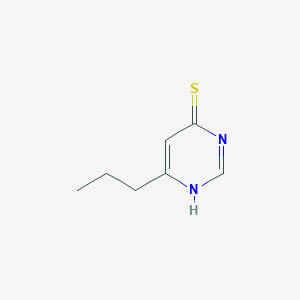

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)